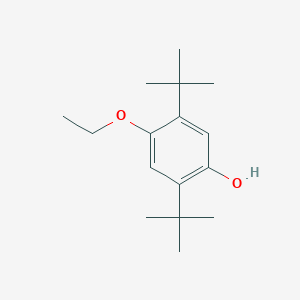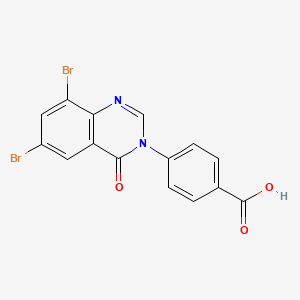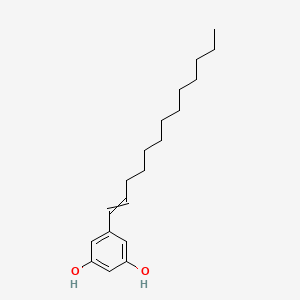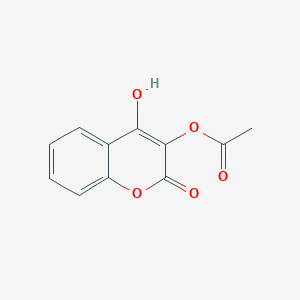
(2-Cyanophenyl)methyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyanophenyl)methyl thiocyanate is an organic compound that features both a cyano group and a thiocyanate group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyanophenyl)methyl thiocyanate typically involves the reaction of 2-cyanobenzyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also minimizes human error and enhances safety during the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2-Cyanophenyl)methyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the cyano group can yield primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The thiocyanate group can be substituted with nucleophiles such as amines or alcohols to form corresponding thioureas or thiocarbamates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Thioureas, thiocarbamates.
Aplicaciones Científicas De Investigación
(2-Cyanophenyl)methyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of (2-Cyanophenyl)methyl thiocyanate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The thiocyanate group can also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyphenyl isocyanate: Similar in structure but contains a methoxy group instead of a cyano group.
2-Cyanophenyl isothiocyanate: Similar but has an isothiocyanate group instead of a thiocyanate group.
2-Cyanophenyl methyl sulfide: Similar but contains a sulfide group instead of a thiocyanate group
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
90418-94-3 |
|---|---|
Fórmula molecular |
C9H6N2S |
Peso molecular |
174.22 g/mol |
Nombre IUPAC |
(2-cyanophenyl)methyl thiocyanate |
InChI |
InChI=1S/C9H6N2S/c10-5-8-3-1-2-4-9(8)6-12-7-11/h1-4H,6H2 |
Clave InChI |
BSJFJTIHGQNAHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CSC#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid](/img/structure/B14364958.png)
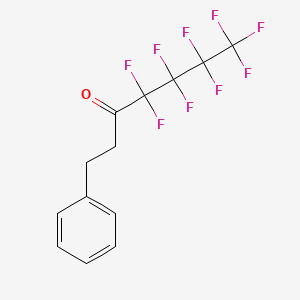
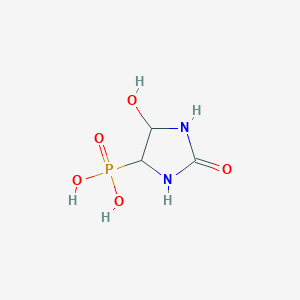
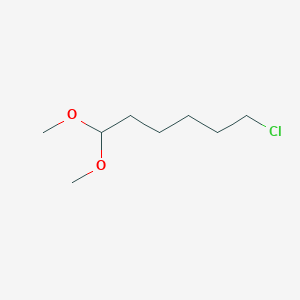
![N-methyl-N-[(4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidin-5-yl)methyl]nitrous amide](/img/structure/B14364972.png)

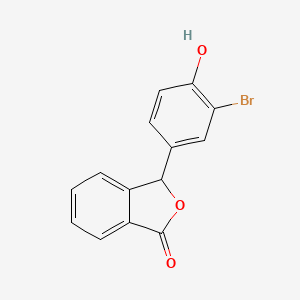
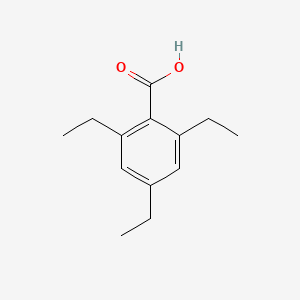
![3-Chloro-4-(morpholin-4-yl)-2H-thieno[2,3-h][1]benzopyran-2-one](/img/structure/B14365009.png)
